molecular formula C13H18BrN B1519400 [1-(3-Bromophenyl)cyclohexyl]methanamine CAS No. 1094766-69-4

[1-(3-Bromophenyl)cyclohexyl]methanamine

Cat. No.: B1519400
CAS No.: 1094766-69-4
M. Wt: 268.19 g/mol
InChI Key: XXOVMSPGXGEKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(3-Bromophenyl)cyclohexyl]methanamine” is a chemical compound with the molecular formula C13H18BrN . It has a molecular weight of 268.2 . The compound is typically in oil form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18BrN/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9H,1-3,7-8,10,15H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Research on structurally similar substances has explored a range of topics, including:

  • Pharmacokinetics and Pharmacodynamics:

    • Studies on MDMA and similar compounds have investigated their pharmacokinetics, including metabolism, absorption, and elimination, as well as pharmacodynamic effects such as physiological and subjective responses to the drug (de la Torre et al., 2000).
  • Neurotoxicity and Neurological Effects:

    • Research has highlighted the neurotoxic effects of methamphetamine and related drugs, including their impact on dopamine systems and brain structures (Sekine et al., 2008).
  • Behavioral and Psychological Impact:

    • Investigations into the emotional and prosocial effects of MDMA have been conducted, examining its impact on empathy, social behavior, and emotion recognition (Hysek et al., 2014).
  • Toxicology and Safety Profiling:

    • Toxicological studies have reported on the safety profile, potential for abuse, and adverse effects of recreational use of drugs structurally similar to [1-(3-Bromophenyl)cyclohexyl]methanamine (Wikström et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye damage, and respiratory irritation, respectively . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

[1-(3-bromophenyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9H,1-3,7-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOVMSPGXGEKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Bromophenyl)cyclohexyl]methanamine
Reactant of Route 2
[1-(3-Bromophenyl)cyclohexyl]methanamine
Reactant of Route 3
[1-(3-Bromophenyl)cyclohexyl]methanamine
Reactant of Route 4
[1-(3-Bromophenyl)cyclohexyl]methanamine
Reactant of Route 5
Reactant of Route 5
[1-(3-Bromophenyl)cyclohexyl]methanamine
Reactant of Route 6
[1-(3-Bromophenyl)cyclohexyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.